molecular formula C20H18N2OS B5463117 2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine

2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine

Cat. No.: B5463117
M. Wt: 334.4 g/mol
InChI Key: OYMBJOKACHGQQA-UHFFFAOYSA-N
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Description

2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine, also known as AZD0328, is a small molecule drug that has been developed for its potential therapeutic applications. It belongs to the class of compounds known as azetidinyl pyridines, which have been shown to have a range of biological activities.

Scientific Research Applications

2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine has been investigated for its potential therapeutic applications in several areas, including neurodegenerative diseases, cancer, and inflammation. In preclinical studies, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and stroke. It has also been shown to inhibit the growth of cancer cells and to reduce inflammation in models of rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain and immune system. It has been shown to inhibit the activity of several enzymes, including phosphodiesterases and cyclooxygenases, which are involved in the regulation of inflammation and cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to increase the levels of several neurotransmitters in the brain, including acetylcholine and dopamine, which are involved in cognitive function and reward pathways. It has also been shown to reduce the levels of inflammatory cytokines in the blood and tissues, which are involved in the pathogenesis of several diseases.

Advantages and Limitations for Lab Experiments

2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine has several advantages for lab experiments, including its high potency and selectivity for its target enzymes, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its limited solubility in water and its potential for off-target effects at higher doses.

Future Directions

There are several future directions for the research on 2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine. One area of focus is the development of more potent and selective analogs of the compound, which could have improved therapeutic efficacy and reduced side effects. Another area of focus is the investigation of the compound's effects on other signaling pathways and cell types, which could lead to the identification of new therapeutic targets. Finally, the clinical development of this compound for the treatment of neurodegenerative diseases and inflammatory disorders is an important goal for future research.

Synthesis Methods

The synthesis of 2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine involves several steps, including the preparation of the starting materials, the coupling of the thienylcarbonyl and azetidinyl moieties, and the final pyridine ring formation. The process is complex and requires expertise in organic chemistry. The synthesis method has been described in detail in the literature, and several modifications have been proposed to improve the yield and purity of the compound.

Properties

IUPAC Name

(4-methyl-5-phenylthiophen-2-yl)-(3-pyridin-2-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-14-11-18(24-19(14)15-7-3-2-4-8-15)20(23)22-12-16(13-22)17-9-5-6-10-21-17/h2-11,16H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMBJOKACHGQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CC(C2)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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